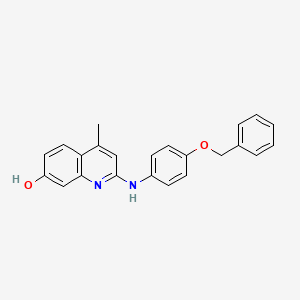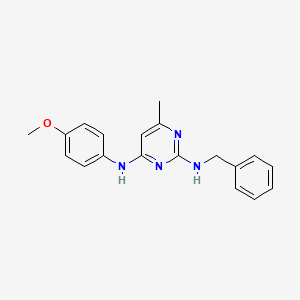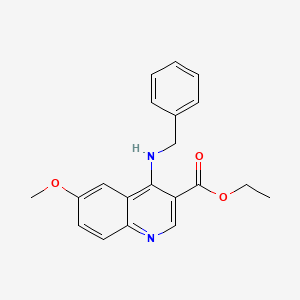
4-Methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV007181 is a compound identified as part of the Medicines for Malaria Venture (MMV) Malaria Box, which includes a collection of chemically diverse molecules with documented potency against malaria parasite growth . This compound has shown potential in targeting the malaria parasite Plasmodium falciparum, making it a subject of interest in antimalarial drug discovery .
Preparation Methods
Organic Synthesis: Utilizing various organic reactions to build the desired molecular structure.
Reaction Conditions: Employing specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production: Scaling up the synthesis process to produce the compound in larger quantities for research and potential therapeutic use.
Chemical Reactions Analysis
MMV007181 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: Various substitution reactions can be carried out to introduce different substituents into the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
MMV007181 has several scientific research applications, particularly in the field of antimalarial drug discovery:
Chemistry: Used as a reference compound in chemical studies to understand its reactivity and interactions with other molecules.
Mechanism of Action
The mechanism of action of MMV007181 involves targeting specific pathways in the malaria parasite Plasmodium falciparum. The compound has been shown to interfere with the parasite’s metabolic processes, leading to the inhibition of parasite growth and replication . Molecular targets and pathways involved include:
Metabolic Pathways: Disruption of key metabolic processes essential for parasite survival.
Molecular Targets: Specific enzymes and proteins within the parasite that are critical for its development and proliferation.
Comparison with Similar Compounds
MMV007181 can be compared with other similar antimalarial compounds, highlighting its uniqueness:
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-methyl-2-(4-phenylmethoxyanilino)quinolin-7-ol |
InChI |
InChI=1S/C23H20N2O2/c1-16-13-23(25-22-14-19(26)9-12-21(16)22)24-18-7-10-20(11-8-18)27-15-17-5-3-2-4-6-17/h2-14,26H,15H2,1H3,(H,24,25) |
InChI Key |
UFEMDLAFOZMSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B10795839.png)

![4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide](/img/structure/B10795843.png)
![[(1-Amino-2-naphthalen-1-ylethylidene)amino] 2-methoxybenzoate](/img/structure/B10795856.png)
![4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol](/img/structure/B10795861.png)
![4-chloro-N-[4-[6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B10795862.png)





![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide](/img/structure/B10795920.png)


